molecular formula C12H22N2O2 B2450134 Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1311390-89-2

Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2450134
CAS No.: 1311390-89-2
M. Wt: 226.32
InChI Key: LLZODIZNEBXFNN-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemically sophisticated building block of significant interest in medicinal and process chemistry. This compound features a rigid, three-dimensional 2-azabicyclo[2.2.2]octane scaffold, a structure recognized for its ability to influence the conformational and physicochemical properties of molecules . The secondary amine moiety serves as a key handle for further synthetic elaboration, allowing researchers to link this privileged scaffold to other molecular fragments via amide or sulfonamide bond formation. The tert-butyloxycarbonyl (Boc) group is a standard, robust protecting group for amines, ensuring stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions when needed . Compounds based on the 2-azabicyclo[2.2.2]octane framework have been identified as key intermediates in the synthesis of complex molecules for pharmaceutical applications, often utilized to introduce stereochemical complexity and metabolic stability . The specific stereochemistry of the amino group can be critical for its application, and related single-enantiomer bicyclic compounds have been successfully isolated and characterized, underscoring the importance of stereochemistry in drug discovery . This reagent is intended for use as a synthetic intermediate in research settings, including the exploration of new therapeutic agents and the development of novel synthetic methodologies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(13)6-4-9(14)5-7-12/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZODIZNEBXFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311390-89-2
Record name tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of tropinone with tert-butylamine and formaldehyde in the presence of a catalyst. . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, at a temperature of around 60-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

Structural Characteristics

Molecular Formula:

  • C12_{12}H22_{22}N2_2O2_2

Molecular Weight:

  • 226.32 g/mol

Structural Features:

  • The compound features a tert-butyl group, an amino group, and a carboxylate group within a bicyclic octane structure. This unique arrangement contributes to its reactivity and versatility in synthetic applications.

Chemical Reactions

The compound can undergo several chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The carbonyl group can be reduced to produce alcohol derivatives.
  • Substitution: The amino group participates in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate (KMnO4_4), hydrogen peroxide (H2_2O2_2).
  • Reducing agents: Lithium aluminum hydride (LiAlH4_4), sodium borohydride (NaBH4_4).
  • Nucleophiles for substitution: Alkyl halides, acyl chlorides .

Scientific Research Applications

This compound has several notable applications:

Chemistry

It serves as a building block for synthesizing complex organic molecules, facilitating the development of new materials and compounds.

Biology

The compound acts as a precursor for synthesizing biologically active compounds, making it valuable in pharmacological research.

Medicine

Research has focused on its potential use in drug development, particularly as a design element for enzyme inhibitors and receptor antagonists . For instance, studies have explored derivatives of related compounds for anti-inflammatory activity and their mechanisms of action .

Industry

In industrial applications, it is utilized in producing specialty chemicals and materials due to its unique structural properties that allow for diverse chemical transformations .

Case Studies

Case Study 1: Anti-inflammatory Activity
A series of compounds derived from tert-butyl 4-amino-2-azabicyclo[2.2.2]octane were synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. Results indicated promising activity comparable to standard drugs such as indomethacin .

Case Study 2: Enzyme Inhibition
Research into the compound's ability to act as an enzyme inhibitor has shown potential pathways for developing new therapeutic agents targeting specific diseases .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or antagonist by binding to the active site of the target molecule, thereby blocking its activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the bicyclic structure enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS Number: 1311390-89-2) is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O2, with a molecular weight of 226.32 g/mol. The compound features a bicyclic structure that is significant in various pharmacological contexts.

PropertyValue
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
CAS Number1311390-89-2
Purity≥97%

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in biological systems:

  • Amino Acid Transport Inhibition : Research indicates that compounds with a bicyclic structure can act as inhibitors of amino acid transporters, affecting cellular uptake of amino acids, which is crucial for various metabolic processes .
  • Antibacterial Properties : Similar compounds have been studied for their potential to inhibit β-lactamase enzymes, a mechanism that can enhance the efficacy of existing antibiotics against resistant bacterial strains .
  • Neuroactive Effects : Bicyclic β-amino acids like this compound may influence neurotransmitter systems, potentially impacting conditions such as depression or anxiety by modulating the levels of neurotransmitters in the brain .

Case Studies and Research Findings

Several studies have explored the biological activity of related bicyclic compounds, providing insights into the potential applications of this compound:

  • Inhibition of Amino Acid Transporters : A study demonstrated that dihydroxylated derivatives of bicyclic compounds could selectively inhibit amino acid transporters, leading to suppressed cell growth in cancer models .
  • Antimicrobial Activity : Research on structurally similar compounds has shown promising results against various bacterial strains, indicating that modifications to the bicyclic structure can enhance antimicrobial properties .
  • Pharmacological Applications : The unique structure allows for potential development as a scaffold for new drugs targeting metabolic disorders and infections due to its ability to interact with specific biological targets .

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueApplicationExample Data from Evidence
X-ray (SHELX)Scaffold conformationRefinement R-factor < 0.05
Chiral HPLCEnantiomeric excess (ee)≥97% purity
13C NMRBoc group confirmationδ 155–160 ppm (C=O)

Q. Table 2. Comparative Synthetic Yields

MethodYield (%)ConditionsReference
Conventional heating45THF, 12 h, 80°C
Microwave-assisted72DMF, 30 min, 120°C
Catalytic (Pd/Cu)85Toluene, 4 h, 60°C

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